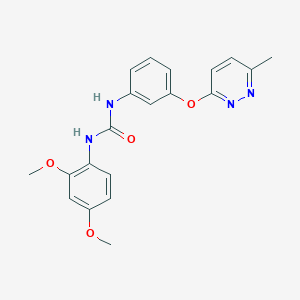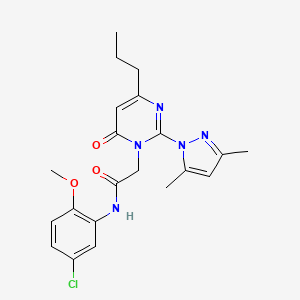
2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that features a unique combination of diphenylamine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the formation of the thiazine ring followed by the introduction of the diphenylamine and thiophene groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thiophene derivative with a diphenylamine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Organic Electronics: The compound is used as a donor material in organic solar cells due to its favorable electronic properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with molecular targets through various pathways. In organic electronics, the compound acts as a donor material, facilitating charge transfer and exciton dissociation in solar cells. In medicinal chemistry, its mechanism of action may involve binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound shares structural similarities and is used in organic electronics.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with applications in organic electronics and materials science.
Uniqueness
2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one is unique due to its specific combination of diphenylamine and thiophene moieties, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .
Properties
IUPAC Name |
2-(N-phenylanilino)-6-thiophen-2-yl-5,6-dihydro-1,3-thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-19-14-18(17-12-7-13-24-17)25-20(21-19)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYVSEKFUBXSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)


![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

![2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)



